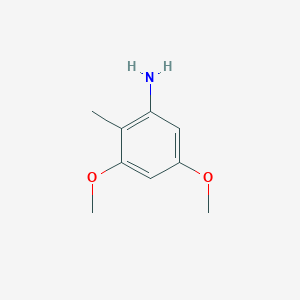

3,5-Dimethoxy-2-methylaniline

説明

3,5-Dimethoxy-2-methylaniline (CAS: 33580-40-4 for its hydrochloride form) is an aromatic amine derivative with the molecular formula C₉H₁₃NO₂ (free base) and a molecular weight of 167.21 g/mol. Its structure features two methoxy (-OCH₃) groups at the 3- and 5-positions of the benzene ring, a methyl (-CH₃) group at the 2-position, and an amino (-NH₂) group at the 1-position (Figure 1). This compound is primarily used in pharmaceutical research and organic synthesis, particularly as a precursor for drug intermediates.

特性

分子式 |

C9H13NO2 |

|---|---|

分子量 |

167.20 g/mol |

IUPAC名 |

3,5-dimethoxy-2-methylaniline |

InChI |

InChI=1S/C9H13NO2/c1-6-8(10)4-7(11-2)5-9(6)12-3/h4-5H,10H2,1-3H3 |

InChIキー |

XNCGHPSDJDLXOW-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1OC)OC)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

3,5-Dimethoxy-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethoxytoluene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of 3,5-Dimethoxy-2-methylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

化学反応の分析

Types of Reactions

3,5-Dimethoxy-2-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .

科学的研究の応用

3,5-Dimethoxy-2-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 3,5-Dimethoxy-2-methylaniline exerts its effects involves interactions with various molecular targets. It can act as a substrate for enzymes, participate in redox reactions, and form complexes with metal ions. These interactions can influence biological pathways and chemical processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares 3,5-Dimethoxy-2-methylaniline with four structurally related aniline derivatives:

| Compound | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (25°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 3,5-Dimethoxy-2-methylaniline | 33580-40-4* | C₉H₁₃NO₂ | 167.21 | Not reported† | Not reported | Not reported |

| 4,5-Dimethoxy-2-methylaniline | 41864-45-3 | C₉H₁₃NO₂ | 167.21 | 109–109.5 | 4.3 g/L (in water) | 1.071 |

| 2-Methoxy-5-methylaniline | 120-71-8 | C₈H₁₁NO | 137.17 | 50–55 | Not reported | Not reported |

| 3,5-Dimethylaniline | 108-69-0 | C₈H₁₁N | 121.18 | ~15–20 (liquid at RT) | Low water solubility | 0.98 |

| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | 2–3 | Miscible in organic solvents | 0.96 |

*CAS provided for the hydrochloride form; †Limited data available for the free base.

Key Observations:

Substituent Effects :

- 3,5-Dimethoxy-2-methylaniline and 4,5-Dimethoxy-2-methylaniline are isomers differing in methoxy group positions. The 4,5-isomer exhibits higher crystallinity (mp 109°C) compared to the 3,5-isomer, likely due to symmetry differences.

- 2-Methoxy-5-methylaniline has a simpler structure with one methoxy group, resulting in a lower molecular weight (137.17 vs. 167.21).

- 3,5-Dimethylaniline lacks methoxy groups, reducing polarity and leading to lower water solubility.

Physicochemical Behavior: Methoxy groups increase hydrophilicity. For example, 4,5-Dimethoxy-2-methylaniline has a water solubility of 4.3 g/L, whereas 3,5-Dimethylaniline is nearly insoluble in water.

3,5-Dimethoxy-2-methylaniline:

Limited evidence exists for its direct synthesis. However, analogous compounds like 4,5-Dimethoxy-2-methylaniline are synthesized via nucleophilic substitution reactions under nitrogen atmospheres using cesium carbonate as a base in DMF. For example, methoxybenzyl derivatives are prepared by reacting halogenated precursors with methoxy-substituted alcohols.

Comparison with Other Compounds:

生物活性

3,5-Dimethoxy-2-methylaniline is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3,5-Dimethoxy-2-methylaniline is characterized by the presence of two methoxy groups at the 3 and 5 positions on the aromatic ring, along with a methyl group at the 2 position. This arrangement contributes to its reactivity and interaction with biological targets. The molecular formula is , and it appears as a white crystalline powder.

Pharmacological Properties

Research indicates that 3,5-Dimethoxy-2-methylaniline exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structural features possess antimicrobial properties. The methoxy groups may enhance the compound's ability to scavenge free radicals and inhibit microbial growth.

- Anticancer Potential : The compound has been investigated for its anticancer activities. Studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival, potentially leading to cytotoxic effects against various cancer cell lines.

- Enzyme Interaction : The unique positioning of the methoxy groups allows for enhanced reactivity, enabling the compound to act as a substrate for certain enzymes. This interaction could influence various biochemical pathways critical for cellular function.

The mechanisms underlying the biological activity of 3,5-Dimethoxy-2-methylaniline are not fully elucidated but are believed to involve:

- Electrophilic and Nucleophilic Reactions : The presence of methoxy groups increases the electron density on the aromatic ring, facilitating electrophilic substitution reactions that can modify biological molecules.

- Binding to Biological Targets : The compound may mimic natural substrates in biological systems, allowing it to bind to proteins or enzymes involved in disease processes. For instance, docking studies have suggested potential binding modes with bromodomains, which are implicated in gene regulation and cancer .

Antimicrobial Activity Assessment

A study assessed the antimicrobial activity of various methoxy-substituted anilines, including 3,5-Dimethoxy-2-methylaniline. The results indicated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating that structural modifications can enhance or diminish antimicrobial efficacy.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 3,5-Dimethoxy-2-methylaniline | 32 | 64 |

| Control (no methoxy groups) | >128 | >128 |

Anticancer Activity Evaluation

In vitro studies were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that 3,5-Dimethoxy-2-methylaniline exhibited cytotoxic effects with IC50 values indicative of its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。